molecular formula C20H22N2O2S B2580862 2-(benzylthio)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide CAS No. 1448045-17-7

2-(benzylthio)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide

Cat. No.: B2580862
CAS No.: 1448045-17-7
M. Wt: 354.47
InChI Key: RKVRGICAIRQSHB-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide is a synthetic small molecule of significant interest in chemical biology and oncology research, primarily recognized for its role as a potent and selective inhibitor of the Pim kinase family. The Pim kinases (Pim-1, Pim-2, and Pim-3) are serine/threonine kinases that function as key regulators of cell survival, proliferation, and apoptosis, and their overexpression is frequently associated with hematological malignancies and solid tumors. By selectively targeting and inhibiting Pim kinase activity, this compound provides researchers with a valuable chemical tool to probe the intricate signaling pathways involved in oncogenesis and tumor progression. Its mechanism involves competing with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of downstream substrates that drive cell cycle progression and inhibit apoptosis. Research utilizing this inhibitor has been instrumental in validating Pim kinases as therapeutic targets, particularly in studies of drug resistance, as Pim-1 is known to confer resistance to other chemotherapeutic agents. Investigations often focus on its effects in leukemia, lymphoma, and multiple myeloma models, where it can induce apoptosis and sensitize cancer cells to conventional treatments. The structural core of the molecule, featuring the 1-methyl-1H-indole moiety, is a common pharmacophore in kinase inhibition, while the benzylthioether side chain contributes to its specificity and binding affinity. This acetamide derivative is therefore a critical reagent for dissecting Pim-mediated signaling networks, understanding mechanisms of cancer cell survival, and supporting the preclinical evaluation of novel anti-cancer strategies.

Properties

IUPAC Name

2-benzylsulfanyl-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-22-12-17(16-9-5-6-10-18(16)22)19(23)11-21-20(24)14-25-13-15-7-3-2-4-8-15/h2-10,12,19,23H,11,13-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVRGICAIRQSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)CSCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzylthio Group: The benzylthio group can be introduced by reacting benzyl chloride with thiourea under basic conditions to form benzylthiourea, followed by hydrolysis to yield benzylthiol.

    Indole Derivative Synthesis: The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling Reaction: The final step involves coupling the benzylthiol and indole derivative with 2-bromo-N-(2-hydroxyethyl)acetamide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding alcohols or amines.

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride or thionyl chloride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Tosyl chloride, thionyl chloride

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Tosylates, chlorides

Scientific Research Applications

2-(benzylthio)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating enzyme activities, leading to altered biochemical pathways.

    Interacting with Receptors: Modulating receptor activities, affecting cellular signaling pathways.

    Altering Gene Expression: Influencing gene expression patterns, leading to changes in cellular functions.

Comparison with Similar Compounds

Substitution on the Indole Ring

  • 2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-[(2R)-1-hydroxybutan-2-yl]acetamide (): Features a 4-chlorobenzoyl group and 5-methoxy substitution on the indole.
  • Impact: The absence of a polar hydroxy group may reduce solubility in aqueous media .

Modifications to the Acetamide Side Chain

  • N-(2-(tert-Butyl)phenyl)-2-(1H-indol-3-yl)-2-oxo-N-(1-phenyl-2-(pyridin-2-yl)ethyl)acetamide (6n, ) :
    • Incorporates a bulky tert-butylphenyl group and pyridyl moiety.
    • Key Difference : The tert-butyl group may sterically hinder target binding but improve pharmacokinetic half-life .

Derivatives with Alternative Thio/Sulfonyl Groups

  • N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e, ): Replaces benzylthio with a 4-chlorobenzylthio group. Effect: The electron-withdrawing chlorine atom could enhance oxidative stability but reduce nucleophilicity .
  • 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-(o-tolylsulfonyl)acetamide (30, ) :
    • Uses a sulfonamide group instead of benzylthio.
    • Significance : Sulfonamide groups often improve binding affinity to enzymes like COX-2 but may increase toxicity risks .

Solubility and Lipophilicity

  • Hydroxyethyl Spacer (Target Compound): The hydroxyl group may enhance water solubility compared to non-polar analogues like 6n .

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